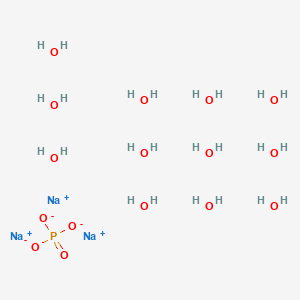

Trisodium phosphate dodecahydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of trisodium phosphate dodecahydrate and related compounds can be achieved through wet chemistry routes. For instance, new dodecahydrate trisodium triphosphates Na3MP3O10·12H2O (M = Co, Ni) were synthesized and characterized by X-ray diffraction and FT-IR spectroscopy . These compounds are isotypic and monoclinic, with pseudoorthorhombic unit cell parameters .

Molecular Structure Analysis

The molecular structure of trisodium phosphate dodecahydrate and its analogs has been studied using various methods. X-ray diffraction methods have been employed to measure and study the unit cells of these compounds, which are important due to the complexity of their patterns and the potential for changes in the sample during exposure . The crystal structure of Na3MP3O10·12H2O compounds has been determined, showing that their frameworks are made by slabs parallel to a plane, resulting from the cohesion of two kinds of metallic chains .

Chemical Reactions Analysis

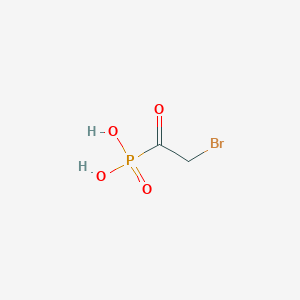

Trisodium phosphate dodecahydrate can undergo mechanochemical changes, such as the breaking of P–O–P linkages to give phosphonate and pyrophosphate upon grinding . This indicates that the compound can decompose and recombine due to mechanical action, which is a significant aspect of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of trisodium phosphate dodecahydrate are influenced by its composition and structure. For example, the enthalpy of the compound as a function of temperature and concentration has been measured, and the thermal cycling behavior of solutions has been studied . The role of the Na/P ratio is also examined in the context of heat storage in a saturated solution . Additionally, the IR spectrum confirms the presence of characteristic bands from the P3O10 phosphate group, which is a key feature of the compound's molecular structure .

Aplicaciones Científicas De Investigación

Heat Storage Media in Solar Energy : Trisodium phosphate dodecahydrate, when used as a saturated solution, has potential applications in solar heat storage. It's essential to maintain the presence of dodecahydrate crystal nuclei or control temperature to avoid deterioration of heat storage capacity (Dancy, 1984).

X-ray Diffraction Studies : The hydrates of trisodium phosphate have been studied using X-ray diffraction methods, which are crucial due to the complexity of such patterns and the possibility of sample changes during exposure (Gross & Clark, 1938).

Crystal Structure and IR Spectroscopy : New dodecahydrate trisodium triphosphates have been synthesized and characterized by X-ray diffraction and FT-IR spectroscopy, providing insights into their crystal structures and chemical properties (Azzaoui et al., 2012).

SINNMR Studies : Trisodium phosphate dodecahydrate has been used in SINNMR (sonically induced narrowing of nuclear magnetic resonance spectra) studies to understand particle rotational correlation times in suspended samples (Homer & Howard, 1999).

CO2 Capture Studies : It has been used as a base solvent for CO2 capture, with research focusing on its absorption performance and the effect of various additives to improve this process (Ramezani et al., 2017).

Food Safety and Microbiology : While primarily focused on its bactericidal effects, research has also delved into the mechanism of how trisodium phosphate inactivates gram-negative bacteria, such as Salmonella spp., in the context of food safety (Sampathkumar, Khachatourians, & Korber, 2003).

Molecular Dynamics in Nuclear Fuel Reprocessing : Studies have used molecular dynamics to understand the behavior of trisodium phosphate in solutions, particularly in the context of nuclear fuel reprocessing (Vo et al., 2015).

Thermo-Raman Spectroscopy : Trisodium phosphate has been involved in studies using thermo-Raman spectroscopy to monitor dehydration and condensation processes, contributing to a better understanding of these physical changes (Ghule, Bhongale, & Chang, 2003).

Phase Transition Studies in Pharmaceutical Research : Research has focused on the phase transitions of trisodium phosphate during freeze-drying, which is critical for understanding its behavior in pharmaceutical formulations (Pyne, Chatterjee, & Suryanarayanan, 2003).

Flotation Separation Studies in Mining : Trisodium phosphate has been used in flotation separation studies, particularly for the separation of fluorite from barite, demonstrating its utility in mineral processing (Liu, Song, & Li, 2019).

Safety And Hazards

Direcciones Futuras

Trisodium phosphate dodecahydrate is widely used in various applications, including as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser . Its future directions could involve further exploration of its uses in different industries and potential improvements in its production process.

Propiedades

IUPAC Name |

trisodium;phosphate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.12H2O/c;;;1-5(2,3)4;;;;;;;;;;;;/h;;;(H3,1,2,3,4);12*1H2/q3*+1;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTWEMOBIXQPPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Na3O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7601-54-9 (Parent), 7632-05-5 (Parent) | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049810 | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless to white crystals; [CAMEO] | |

| Record name | Phosphoric acid, trisodium salt, dodecahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trisodium phosphate dodecahydrate | |

CAS RN |

10101-89-0 | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, trisodium salt, dodecahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, sodium salt, hydrate (1:3:12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70850QPHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting point equals 164 to 170 ° F | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

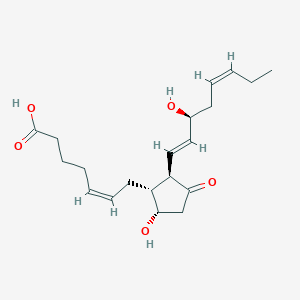

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)